molecular formula C13H20N4 B1461338 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine CAS No. 1154384-31-2

2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine

Cat. No. B1461338
CAS RN: 1154384-31-2
M. Wt: 232.32 g/mol
InChI Key: VKPZMXGSCNHIJD-UHFFFAOYSA-N
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Description

“2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol. It is structurally similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as piperazine derivatives, are pivotal in the development of new drugs due to their structural diversity and wide range of biological activities. Research emphasizes the synthesis and evaluation of these compounds as ligands for dopamine D2 receptors, which are crucial in treating neuropsychiatric disorders. The incorporation of piperazine and its analogues has shown promise in enhancing the affinity and selectivity of these ligands, indicating their significant role in advancing therapeutics for conditions like schizophrenia and depression (Sikazwe et al., 2009).

Application in Asymmetric Synthesis and Catalysis

The versatility of heterocyclic N-oxides, including those derived from piperazine, is highlighted in their application in organic synthesis and catalysis. These compounds serve as intermediates in creating complex molecules, demonstrating their utility in asymmetric synthesis, which is fundamental in producing optically active pharmaceuticals. Their potential in catalysis, aiding in efficient and selective chemical transformations, further underscores their importance in both academic and industrial chemistry research (Li et al., 2019).

Chemical Inhibitors and Biological Activity

Piperazine and its derivatives have been explored as chemical inhibitors with applications in modulating enzyme activity, crucial for understanding metabolic pathways and developing therapeutic agents. These studies explore the inhibition of cytochrome P450 isoforms, key enzymes involved in drug metabolism, indicating the potential of piperazine derivatives in mitigating drug-drug interactions through selective enzyme inhibition (Khojasteh et al., 2011).

Antimicrobial and Antitubercular Research

Piperazine scaffolds are integral in developing antimicrobial and antitubercular agents, showcasing their critical role in combating infectious diseases. Research into piperazine analogues has yielded promising candidates for treating Mycobacterium tuberculosis, including drug-resistant strains, highlighting their contribution to addressing global health challenges (Girase et al., 2020).

properties

IUPAC Name

2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPZMXGSCNHIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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